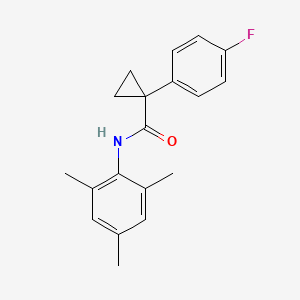

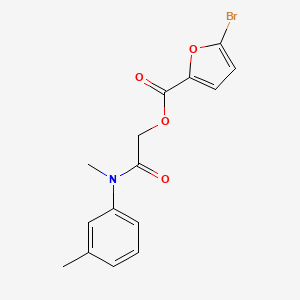

![molecular formula C13H21NO4 B2696087 6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid CAS No. 2095409-23-5](/img/structure/B2696087.png)

6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

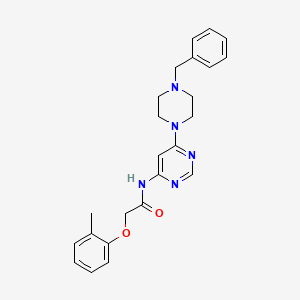

“6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 . It is a solid substance . The compound is used in early discovery research as part of a collection of unique chemicals .

Molecular Structure Analysis

The compound has a complex structure that includes a bicyclic ring system . The InChI string for the compound is1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-13(5-7-14)8-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.31 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Conformationally Constrained Dipeptide Isosteres

The synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids have led to the development of a novel class of conformationally constrained dipeptide isosteres based upon enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acid. This strategy has been applied to a variety of amino acids, showcasing the versatility and potential of this compound in creating highly specific and stable peptide mimetics (Guarna et al., 1999).

Desymmetrization and Ring-Closing Metathesis

The compound has been utilized in the desymmetrization of trienes derived from diols via ring-closing metathesis, offering a new route for synthesizing natural product skeletons like (+)-exo-brevicomin. This approach highlights its application in complex natural product synthesis, demonstrating its utility in accessing challenging molecular architectures (Burke et al., 1999).

Synthesis of Peptidomimetic Building Blocks

An efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid has been reported. This process illustrates the compound's role in the generation of rigid dipeptide mimetics, aiding structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).

Chiral Cyclic Amino Acid Esters

The synthesis of chiral cyclic amino acid esters, including (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, without the use of chiral catalysts or enzymes, has been achieved. This work underscores its importance in producing chiral building blocks for pharmaceutical and synthetic chemistry applications (Moriguchi et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCBKRYBWQPIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC1C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

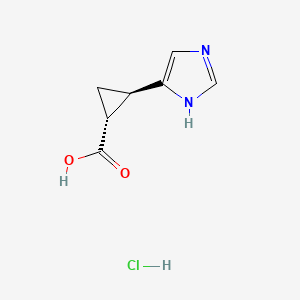

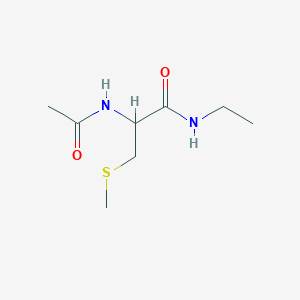

![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)

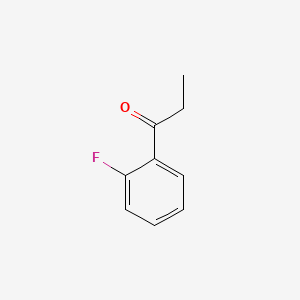

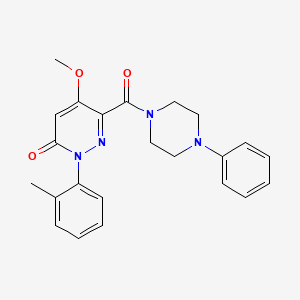

![2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2696006.png)

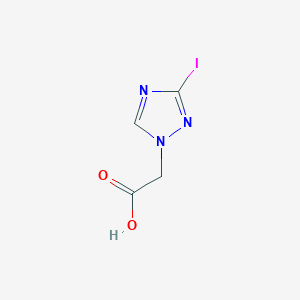

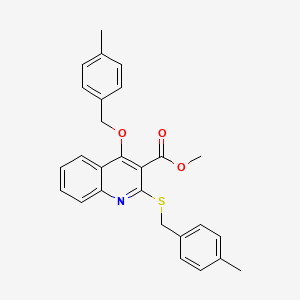

![5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2696008.png)

![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)